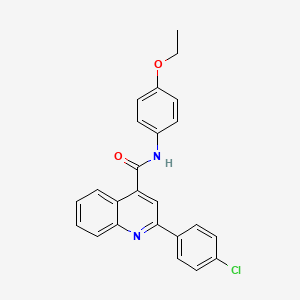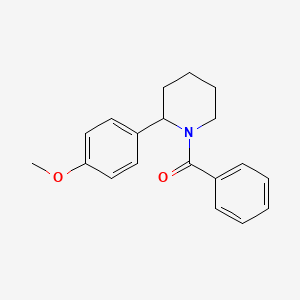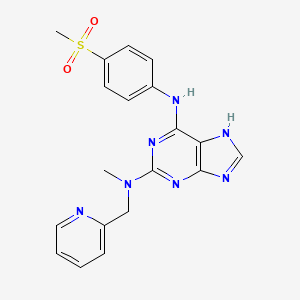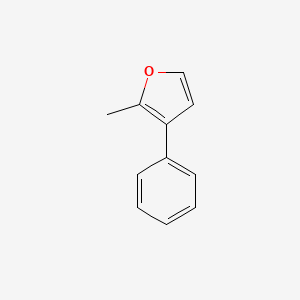
Furan, 2-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the second position and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-phenylpropanal with an acid catalyst can lead to the formation of 2-methyl-3-phenylfuran through an intramolecular cyclization process . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the furan ring .
Industrial Production Methods: Industrial production of 2-methyl-3-phenylfuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and advanced catalytic systems are often employed to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (bromine, chlorine), electrophilic reagents.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofurans.
Substitution: Halogenated furans.
Scientific Research Applications
2-Methyl-3-phenylfuran has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
2-Methylfuran: Similar in structure but lacks the phenyl group, leading to different chemical properties and reactivity.
3-Phenylfuran: Lacks the methyl group, resulting in variations in its chemical behavior and applications.
Benzofuran: Contains a fused benzene and furan ring, exhibiting distinct biological and chemical properties.
Uniqueness: Its dual substitution pattern allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
50552-26-6 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methyl-3-phenylfuran |
InChI |
InChI=1S/C11H10O/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
KSXJDWPQYWPMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


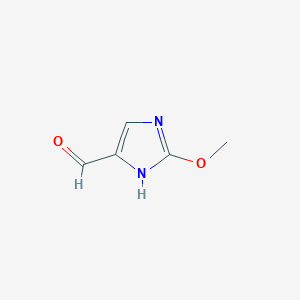
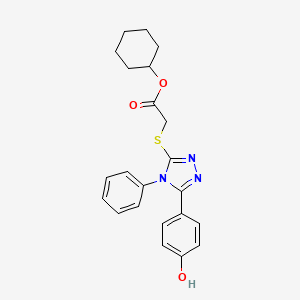
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)

![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)

![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
